molecular formula C6H7F3N4 B2678542 6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine CAS No. 2167448-35-1

6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine

Cat. No.: B2678542
CAS No.: 2167448-35-1
M. Wt: 192.145
InChI Key: LACQAUGBPHQORQ-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Synthesis and Chemical Properties

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines : A novel strategy for the convenient construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton through direct metal-free oxidative N-N bond formation, featuring short reaction times and high yields was developed (Zheng et al., 2014).
  • Microwave Irradiation Synthesis : Novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate under microwave irradiation (Yang et al., 2015).

Applications in Drug Discovery and Biological Studies

  • Synthesis of Fluorinated Pyrido[2,3-d]pyrimidines and Pyrazolo[3,4-b]pyridines : The compounds were prepared from 6-aminouracils and 5-aminopyrazoles, respectively, in good yields, indicating potential pharmaceutical applications (Takahashi et al., 2004).
  • Anticancer Activity of Triazolopyrimidines : A series of triazolopyrimidines as anticancer agents were synthesized, showing unique mechanisms of tubulin inhibition and potential for overcoming resistance attributed to multidrug resistance transporter proteins (Zhang et al., 2007).

Innovative Synthesis Methods

  • Oxidative Cyclization Using N-Chlorosuccinimide : Triazolopyridines were synthesized using the chlorinated agent NCS under mild conditions, indicating a promising method for creating compounds with pharmaceutical applications (El-Kurdi et al., 2021).

Other Potential Applications

  • Antifungal Activity : Some synthesized compounds exhibit weak antifungal activity, suggesting potential for further exploration in antifungal drug development (Mishchuk et al., 2016).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

TFMPs and their derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

6-(trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c7-6(8,9)3-1-4-5(10-2-3)12-13-11-4/h3H,1-2H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACQAUGBPHQORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=NNN=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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